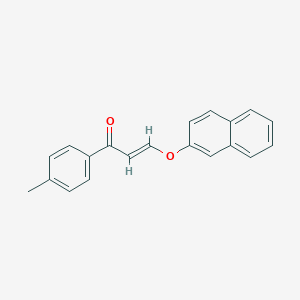
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as DMPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase by binding to its active site. This leads to the disruption of the enzyme's catalytic activity, which results in the inhibition of various physiological processes that depend on the activity of carbonic anhydrase.
Biochemical and physiological effects:
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of certain cancer cells and has potential therapeutic applications in the treatment of cancer. It has also been studied for its potential use in the treatment of glaucoma, a condition characterized by increased intraocular pressure.
実験室実験の利点と制限
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its potent inhibitory activity against carbonic anhydrase. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for scientific research on 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase for use in the treatment of various diseases. Another potential direction is the study of the potential therapeutic applications of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other fields of scientific research, such as neurology and immunology.
In conclusion, 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. There are several future directions for scientific research on 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential therapeutic applications in other fields of scientific research.
合成法
The synthesis of 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 3-methyl-2-pyridineamine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as respiration and acid-base balance.
特性
製品名 |
3,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C12H10Cl2N2O2S |
分子量 |
317.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-6-15-12(8)16-19(17,18)9-4-5-10(13)11(14)7-9/h2-7H,1H3,(H,15,16) |
InChIキー |
CVDDOBPIZFCDKN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)


![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)